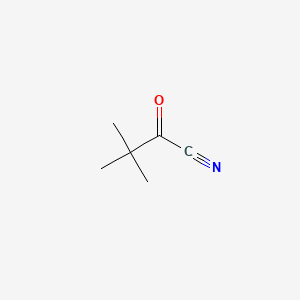

Pivaloyl cyanide

Description

BenchChem offers high-quality Pivaloyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pivaloyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropanoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-6(2,3)5(8)4-7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBLQPWAISGYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073516 | |

| Record name | Butanenitrile, 3,3-dimethyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42867-40-3 | |

| Record name | 3,3-Dimethyl-2-oxobutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42867-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanenitrile, 3,3-dimethyl-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042867403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 3,3-dimethyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyl-2-oxobutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pivaloyl Cyanide from Pivalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pivaloyl cyanide, a valuable intermediate in organic synthesis, from pivalic anhydride. This document details established experimental protocols, presents quantitative data for process optimization, outlines reaction mechanisms, and emphasizes critical safety and handling procedures.

Introduction

Pivaloyl cyanide, also known as 2,2-dimethylpropanoyl cyanide, is a reactive acyl cyanide utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its sterically hindered tert-butyl group imparts unique reactivity and stability to target molecules. This guide focuses on two primary synthetic routes originating from pivalic anhydride: a continuous process employing anhydrous hydrocyanic acid and a batch process utilizing trimethylsilyl cyanide.

Synthetic Pathways and Methodologies

The synthesis of pivaloyl cyanide from pivalic anhydride can be achieved through several effective methods. Below are detailed protocols for the most prominent and high-yielding approaches.

Continuous Synthesis from Pivalic Anhydride and Anhydrous Hydrogen Cyanide

This industrial method allows for the continuous production of pivaloyl cyanide in high yield and purity. The reaction is carried out at elevated temperatures in the presence of a copper cyanide catalyst.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the continuous synthesis is outlined below, based on established patent literature.[1][2][3]

-

Apparatus: The reaction is performed in a multi-necked flask equipped with a mechanical stirrer, a dropping funnel for pivalic anhydride, an inlet for gaseous hydrogen cyanide connected to a pre-evaporator and dosing pump, a thermometer, and a distillation column with a condenser. The system should be designed for continuous operation, allowing for the constant addition of reactants and removal of products.

-

Catalyst Preparation: The catalyst, an alkali metal/copper cyanide complex (e.g., Na₃[Cu(CN)₄]), is prepared in situ. For a 2-liter reactor, 600 ml of a high-boiling inert solvent such as diphenyl ether is charged, followed by 8.9 g (0.1 mol) of copper(I) cyanide and 15 g (0.3 mol) of 98% sodium cyanide.[2]

-

Reaction Conditions: The reaction mixture is heated to and maintained at a temperature between 195°C and 225°C.[1][2] Anhydrous pivalic anhydride is continuously added dropwise from the dropping funnel at a rate of approximately 250-280 g (1.35-1.5 mol) per hour. Simultaneously, gaseous anhydrous hydrogen cyanide is introduced through the inlet at a rate of about 250-300 ml (6.5-7.5 mol) per hour.[2]

-

Product Isolation: The crude product mixture, consisting of pivaloyl cyanide, pivalic acid, and unreacted hydrogen cyanide, is continuously distilled from the reaction vessel. The excess hydrogen cyanide is separated by evaporation and recycled. The remaining crude product is then subjected to fractional distillation under reduced pressure to yield pure pivaloyl cyanide.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 95.3% of theory | [2] |

| Reaction Temperature | 195-225°C | [1][2] |

| Catalyst | Alkali metal/copper cyanide complex | [1][2] |

| Solvent | Diphenyl ether | [2] |

| Pivalic Anhydride Feed Rate | 1.35-1.5 mol/hour | [2] |

| Hydrogen Cyanide Feed Rate | 6.5-7.5 mol/hour | [2] |

| Pivaloyl Cyanide Boiling Point | 53-55°C / 130-140 mbar | [2] |

Batch Synthesis from Pivalic Anhydride and Trimethylsilyl Cyanide

This method offers a high-yielding alternative that avoids the handling of highly toxic anhydrous hydrogen cyanide gas, instead using the less volatile trimethylsilyl cyanide.

Reaction Scheme:

Experimental Protocol:

The following protocol is adapted from reported procedures for this synthesis.[4]

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: To the flask, add 93 g (0.5 mol) of pivalic anhydride and a catalytic amount of sodium cyanide (1 g).

-

Addition of Trimethylsilyl Cyanide: Slowly add 49.5 g (0.5 mol) of trimethylsilyl cyanide dropwise from the dropping funnel to the stirred mixture.

-

Reaction and Workup: After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitoring by TLC or GC is recommended). The product, pivaloyl cyanide, is then isolated by distillation. The main byproduct is pivalic acid trimethylsilyl ester.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 98.9% of theory | [4] |

| Catalyst | Sodium Cyanide | [4] |

| Pivaloyl Cyanide Boiling Point | 121-125°C (at atmospheric pressure) | [4] |

Reaction Mechanisms

The synthesis of pivaloyl cyanide from pivalic anhydride proceeds via a nucleophilic acyl substitution mechanism.

Mechanism with Hydrogen Cyanide

In the presence of a cyanide catalyst, the reaction is initiated by the nucleophilic attack of the cyanide ion on one of the carbonyl carbons of pivalic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating a pivalate anion as the leaving group and forming pivaloyl cyanide. The pivalate anion is subsequently protonated by the pivalic acid formed in the reaction.

Caption: Reaction mechanism for the synthesis of pivaloyl cyanide from pivalic anhydride and HCN.

Mechanism with Trimethylsilyl Cyanide

The reaction with trimethylsilyl cyanide is thought to proceed through a similar nucleophilic acyl substitution pathway, catalyzed by the cyanide ion. The cyanide catalyst attacks the pivalic anhydride, and the resulting intermediate reacts with trimethylsilyl cyanide to generate pivaloyl cyanide and regenerate the catalyst.

Caption: Reaction mechanism for the synthesis of pivaloyl cyanide using trimethylsilyl cyanide.

Characterization of Pivaloyl Cyanide

Proper characterization of the synthesized pivaloyl cyanide is essential to confirm its identity and purity.

Physical Properties:

-

Appearance: Colorless liquid.

-

Molecular Formula: C₆H₉NO

-

Molecular Weight: 111.14 g/mol

-

Boiling Point: 121-125°C (atmospheric pressure)[4]; 53-55°C (130-140 mbar)[2]

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a single sharp peak for the nine equivalent protons of the tert-butyl group. The chemical shift would likely be in the region of 1.2-1.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the quaternary carbon of the tert-butyl group, the methyl carbons, the carbonyl carbon, and the nitrile carbon.

-

IR Spectroscopy: The infrared spectrum will exhibit strong, characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) functional groups. The C≡N stretch is typically observed in the range of 2260-2240 cm⁻¹, and the C=O stretch for an acyl cyanide is expected around 1700-1725 cm⁻¹.

Safety and Handling

Pivaloyl cyanide and the reagents used in its synthesis are hazardous and must be handled with extreme caution in a well-ventilated fume hood.

Hazard Identification:

-

Pivaloyl Cyanide: Toxic if swallowed, in contact with skin, or if inhaled. Reacts with water and acids to release highly toxic hydrogen cyanide gas.

-

Anhydrous Hydrogen Cyanide: Extremely toxic and flammable. Can be fatal if inhaled, swallowed, or absorbed through the skin.

-

Trimethylsilyl Cyanide: Toxic and flammable. Readily hydrolyzes to release hydrogen cyanide.

-

Cyanide Salts (e.g., NaCN, CuCN): Highly toxic. Contact with acids liberates hydrogen cyanide gas.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use double-gloving with nitrile or other appropriate chemical-resistant gloves.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. An impervious apron is recommended when handling larger quantities.

-

Respiratory Protection: Work must be conducted in a certified chemical fume hood. For emergencies or situations with potential for high exposure, a self-contained breathing apparatus (SCBA) may be necessary.

Emergency Procedures:

-

Inhalation: Immediately move the victim to fresh air. If breathing has stopped, provide artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing immediately and wash the affected area with copious amounts of soap and water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal:

All cyanide-containing waste must be treated as hazardous waste and disposed of according to institutional and local regulations. Quench any residual cyanide with a basic solution of sodium hypochlorite (bleach) before disposal.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of pivaloyl cyanide.

Caption: A generalized workflow for the synthesis of pivaloyl cyanide.

Conclusion

The synthesis of pivaloyl cyanide from pivalic anhydride is a well-established process with multiple high-yielding routes. The choice between a continuous process with anhydrous hydrogen cyanide and a batch process with trimethylsilyl cyanide will depend on the scale of the synthesis, available equipment, and safety considerations. Adherence to strict safety protocols is paramount when working with these highly toxic materials. This guide provides the necessary technical information for researchers and professionals to safely and effectively synthesize pivaloyl cyanide for their applications.

References

- 1. EP0053326B1 - Process for the manufacture of pivaloyl cyanide - Google Patents [patents.google.com]

- 2. US4432910A - Preparation of pivaloyl cyanide - Google Patents [patents.google.com]

- 3. DE3045181A1 - METHOD FOR PRODUCING PIVALOYLCYANIDE - Google Patents [patents.google.com]

- 4. PIVALOYL CYANIDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethylpropanoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,2-dimethylpropanoyl cyanide, a valuable reagent in organic synthesis. The information is presented to support research and development activities, particularly in the fields of medicinal chemistry and drug development.

Core Physical and Chemical Properties

2,2-Dimethylpropanoyl cyanide, also known as pivaloyl cyanide, is an organic compound with the chemical formula C₆H₉NO.[1] It is recognized for its utility as an intermediate in various chemical transformations. The quantitative physical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO | [1] |

| Molecular Weight | 111.14 g/mol | [1] |

| Boiling Point | 53-55 °C at 130-140 mbar | [2] |

| Density | Not explicitly available | |

| Melting Point | Not definitively available in cited literature. One supplier describes it as a crystalline solid, suggesting a melting point above room temperature. | [3] |

| Flash Point | Not available | |

| Refractive Index | Not available | |

| Solubility | Moderately soluble in common organic solvents such as hexane and diethyl ether; poorly soluble in water. | [3] |

| Appearance | A commercial supplier describes it as a crystalline solid. | [3] |

| CAS Number | 42867-40-3 | [4] |

Experimental Protocols: Synthesis of 2,2-Dimethylpropanoyl Cyanide

The synthesis of 2,2-dimethylpropanoyl cyanide can be achieved through various methods. A detailed experimental protocol is described in a patented continuous process, which offers high yield and purity.[2][5] This process involves the reaction of pivalic acid anhydride with anhydrous hydrocyanic acid in the presence of a catalyst.

Reaction Scheme:

(CH₃)₃C-CO-O-CO-C(CH₃)₃ + HCN → (CH₃)₃C-CO-CN + (CH₃)₃C-COOH

Materials and Equipment:

-

Pivalic acid anhydride

-

Anhydrous hydrocyanic acid (Caution: Extremely toxic)

-

Catalyst: Alkali metal/copper cyanide complex (e.g., Na₃[Cu(CN)₄])

-

Inert, aprotic organic diluent with a boiling point above 210 °C (e.g., diphenyl ether)

-

Reaction vessel equipped for continuous processing, including simultaneous addition of reactants and distillation of products

-

Stirring apparatus

-

Heating and temperature control system

-

Fractional distillation apparatus for purification

Procedure:

-

Catalyst Suspension: A suspension of the alkali metal/copper cyanide complex catalyst is prepared in the high-boiling point inert diluent within the reaction vessel.

-

Reaction Conditions: The reaction is conducted at a temperature between 180 °C and 240 °C, with a preferred range of 195 °C to 225 °C.[2][5]

-

Continuous Feed: Pivalic acid anhydride is continuously dropped into the stirred catalyst suspension. Simultaneously, gaseous anhydrous hydrocyanic acid is introduced into the reactor.

-

Continuous Distillation: The crude product mixture, consisting of 2,2-dimethylpropanoyl cyanide, pivalic acid, and unreacted hydrocyanic acid, is continuously distilled from the reaction vessel.

-

Recycling of Reactant: The unreacted hydrocyanic acid is separated from the distillate by evaporation and recycled back into the reaction vessel.

-

Purification: The remaining crude product mixture is purified by fractional distillation under vacuum to isolate the 2,2-dimethylpropanoyl cyanide.

This continuous process allows for an efficient and high-throughput synthesis of the target compound.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the continuous synthesis process for 2,2-dimethylpropanoyl cyanide as described in the experimental protocol.

Caption: Continuous synthesis workflow for 2,2-dimethylpropanoyl cyanide.

References

- 1. 3,3-Dimethyl-2-oxobutanenitrile | C6H9NO | CID 94527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4432910A - Preparation of pivaloyl cyanide - Google Patents [patents.google.com]

- 3. pivaloyl cyanide; CAS No.: 42867-40-3 [chemshuttle.com]

- 4. PIVALOYL CYANIDE | 42867-40-3 [chemicalbook.com]

- 5. EP0053326B1 - Process for the manufacture of pivaloyl cyanide - Google Patents [patents.google.com]

Pivaloyl Cyanide (CAS No. 42867-40-3): A Technical Guide for Scientific Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pivaloyl cyanide, also known by its IUPAC name 2,2-dimethylpropanoyl cyanide, is a versatile organic compound with the CAS number 42867-40-3. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided. Mandatory visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of its chemical utility.

Chemical and Physical Properties

Pivaloyl cyanide is a colorless liquid with a distinct odor, characterized by the presence of a bulky pivaloyl group and a reactive cyanide moiety.[1] These structural features impart unique reactivity to the molecule, making it a valuable reagent in organic synthesis. It is soluble in common organic solvents.[1]

| Property | Value | Reference |

| CAS Number | 42867-40-3 | [1] |

| Molecular Formula | C₆H₉NO | [1] |

| Molecular Weight | 111.14 g/mol | [1] |

| IUPAC Name | 2,2-dimethylpropanoyl cyanide | [1] |

| Synonyms | Trimethylacetyl cyanide, 3,3-Dimethyl-2-oxobutanenitrile | [2] |

| Boiling Point | 146.67 °C at 760 mmHg | [2] |

| Density | 0.941 g/cm³ | [2] |

| Flash Point | 42.50 °C | [2] |

| Refractive Index | 1.417 | [2] |

| Vapor Pressure | 4.59 mmHg at 25°C | [2] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not explicitly found in search results. Predicted shifts for a tert-butyl group are typically around 1.0-1.3 ppm. |

| ¹³C NMR | Data not explicitly found in search results. Predicted shifts would include signals for the quaternary carbon, the methyl carbons of the tert-butyl group, the carbonyl carbon, and the cyanide carbon. |

| IR Spectroscopy | Data not explicitly found in search results. Expected characteristic peaks would be a strong absorption for the C≡N stretch (around 2200-2260 cm⁻¹) and a strong absorption for the C=O stretch (around 1680-1740 cm⁻¹). |

| Mass Spectrometry | Data not explicitly found in search results. The molecular ion peak (M+) would be expected at m/z = 111.14. |

Synthesis of Pivaloyl Cyanide

Several methods for the synthesis of pivaloyl cyanide have been reported. Two common approaches are detailed below.

Experimental Protocol 1: From Pivalic Anhydride and Hydrocyanic Acid

This continuous process allows for the synthesis of pivaloyl cyanide in high yield and purity.[3][4]

Materials:

-

Pivalic anhydride

-

Anhydrous hydrocyanic acid

-

Copper(I) cyanide

-

Sodium cyanide (98%)

-

Diphenyl ether

Equipment:

-

2-liter four-necked flask equipped with a stirrer, inlet capillary for hydrocyanic acid (connected to a pre-evaporator and dosing pump), dropping funnel for pivalic anhydride, thermometer, and a silver-jacketed column with Raschig rings and a column head.

-

Condenser and receiving flask.

-

Heating mantle.

Procedure:

-

To the 2-liter four-necked flask, add 600 ml of diphenyl ether, 8.9 g (0.1 mol) of copper(I) cyanide, and 15 g (0.3 mol) of 98% sodium cyanide to form the Na₃[Cu(CN)₄] catalyst in situ.[3]

-

Heat the mixture to a reaction temperature of 205-215 °C.[3]

-

Continuously introduce gaseous hydrocyanic acid through the inlet capillary at a rate of approximately 250-300 ml (6.5-7.5 mol) per hour.[3]

-

Simultaneously, add pivalic anhydride from the dropping funnel at a rate of approximately 250-280 g (1.35-1.5 mol) per hour.[3]

-

The crude product mixture, consisting of pivaloyl cyanide, pivalic acid, and unreacted hydrocyanic acid, will continuously distill from the reaction vessel.

-

Maintain the column head temperature at 110-115 °C.[3]

-

Separate the unreacted hydrocyanic acid by evaporation and recycle it back into the reaction vessel.

-

The pivaloyl cyanide is then separated from the collected crude product mixture by fractional distillation under vacuum.

A 95% yield of pivaloyl cyanide can be achieved with space-time yields greater than 140 g L⁻¹ h⁻¹.

Experimental Protocol 2: From Pivalic Anhydride and Trimethylsilyl Cyanide

This method provides a high yield of pivaloyl cyanide using a less volatile cyanide source.[5]

Materials:

-

Pivalic anhydride (93 g, 0.5 mol)

-

Sodium cyanide (1 g, catalytic amount)

-

Trimethylsilyl cyanide (49.5 g, 0.5 mol)

Equipment:

-

Reaction flask with a dropping funnel and distillation apparatus.

-

Heating mantle.

Procedure:

-

Charge the reaction flask with 93 g (0.5 mol) of pivalic anhydride and 1 g of sodium cyanide.[5]

-

Heat the mixture to 90-100 °C.

-

Add 49.5 g (0.5 mol) of trimethylsilyl cyanide dropwise from the dropping funnel.[1]

-

After the addition is complete, work up the reaction mixture by distillation.

-

Collect the pivaloyl cyanide fraction boiling at 121-125 °C.[5]

This method reportedly yields 56 g of pivaloyl cyanide (98.9% of theory).[5]

Reactivity and Applications

The reactivity of pivaloyl cyanide is dominated by its two functional groups: the pivaloyl group and the cyanide group. The bulky tert-butyl group provides steric hindrance, which can influence the regioselectivity of reactions. The cyanide group is a versatile functional group that can participate in a variety of transformations.

Pivaloyl cyanide is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and herbicides.[3][4][6][7] For example, it is a precursor for the synthesis of 1,2,4-triazin-5-ones, which are known to possess herbicidal properties.[3][7]

The following diagram illustrates a general reaction pathway for the synthesis of a herbicidal 1,2,4-triazin-5-one derivative starting from pivaloyl cyanide.

Caption: Synthetic pathway from pivaloyl cyanide to a herbicidal 1,2,4-triazin-5-one.

Experimental Workflow: Multi-step Synthesis of a Pharmaceutical Intermediate

Pivaloyl chloride, a closely related compound, is used in the synthesis of aminopenicillins via the Dane salt method.[6] A similar multi-step workflow can be envisioned for pivaloyl cyanide in the synthesis of other complex molecules. The following diagram illustrates a generalized workflow for the use of pivaloyl cyanide as a key intermediate in a multi-step synthesis, incorporating reaction, work-up, and purification steps.

Caption: Generalized workflow for the multi-step synthesis of a target molecule using pivaloyl cyanide.

Safety and Handling

Pivaloyl cyanide is a reactive and toxic compound that should be handled with appropriate safety precautions. Due to the presence of the cyanide group, it is crucial to avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Work in a well-ventilated fume hood.

Handling:

-

Avoid inhalation, ingestion, and skin contact.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.

In case of exposure:

-

Skin contact: Immediately wash the affected area with plenty of soap and water.

-

Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

Conclusion

Pivaloyl cyanide is a valuable and reactive building block in organic synthesis. Its unique combination of a sterically demanding pivaloyl group and a versatile cyanide function makes it an important intermediate in the preparation of a range of target molecules, including those with applications in the pharmaceutical and agrochemical industries. Proper understanding of its properties, synthesis, and handling is crucial for its safe and effective use in a research and development setting.

References

- 1. Buy Pivaloyl cyanide | 42867-40-3 [smolecule.com]

- 2. Pivaloyl cyanide|lookchem [lookchem.com]

- 3. EP0053326B1 - Process for the manufacture of pivaloyl cyanide - Google Patents [patents.google.com]

- 4. US4432910A - Preparation of pivaloyl cyanide - Google Patents [patents.google.com]

- 5. PIVALOYL CYANIDE synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. DE3045181A1 - METHOD FOR PRODUCING PIVALOYLCYANIDE - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of the Cyanide Group in Pivaloyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivaloyl cyanide, also known as 3,3-dimethyl-2-oxobutanenitrile, is an acyl cyanide characterized by a sterically hindered tert-butyl group attached to the carbonyl carbon. This structural feature significantly influences the reactivity of both the carbonyl and the cyanide functionalities. This technical guide provides a comprehensive overview of the reactivity of the cyanide group in pivaloyl cyanide, covering its synthesis, key reactions, and potential applications, with a focus on providing detailed experimental methodologies and quantitative data for laboratory use.

Synthesis of Pivaloyl Cyanide

The synthesis of pivaloyl cyanide can be achieved through several methods, with the most common routes starting from pivalic anhydride or pivaloyl chloride.

Table 1: Synthesis of Pivaloyl Cyanide

| Starting Material | Reagents | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| Pivalic anhydride | Anhydrous hydrocyanic acid | Alkali metal/copper cyanide complex, Diphenyl ether | 195 - 225 | ~95 | [1] |

| Pivalic anhydride | Trimethylsilyl cyanide | Sodium cyanide | Not specified | 98.9 | |

| Pivaloyl chloride | Sodium cyanide | Copper(I) oxide (5 mol%), Acetonitrile | 90 - 100 | 86-90 |

Experimental Protocol: Synthesis from Pivalic Anhydride and Hydrocyanic Acid[1]

This continuous process offers high yield and purity.

Materials:

-

Pivalic anhydride

-

Anhydrous hydrocyanic acid

-

Copper(I) cyanide

-

Sodium cyanide

-

Diphenyl ether (inert, high-boiling solvent)

Equipment:

-

A multi-necked flask equipped with a stirrer, inlet for gaseous hydrocyanic acid, dropping funnel for pivalic anhydride, thermometer, and a distillation column.

Procedure:

-

A suspension of the alkali metal/copper cyanide complex catalyst is prepared in diphenyl ether in the reaction flask.

-

The suspension is heated to the reaction temperature of 195-225 °C.

-

Pivalic anhydride is continuously added dropwise into the stirred suspension.

-

Simultaneously, gaseous hydrocyanic acid is introduced into the reactor.

-

The crude product mixture, consisting of pivaloyl cyanide, pivalic acid, and unreacted hydrocyanic acid, is continuously distilled off.

-

Unreacted hydrocyanic acid is separated by evaporation and recycled.

-

Pivaloyl cyanide is purified from the crude distillate by fractional distillation under vacuum.

Diagram 1: Synthesis of Pivaloyl Cyanide

Caption: Synthesis of pivaloyl cyanide from pivalic anhydride and hydrocyanic acid.

Reactivity of the Cyanide Group

The cyanide group in pivaloyl cyanide is an electrophilic center, susceptible to attack by nucleophiles. Its reactivity is modulated by the adjacent electron-withdrawing pivaloyl group. Key reactions involving the cyanide group include nucleophilic additions, reduction, and cycloadditions.

Nucleophilic Addition Reactions

The carbon atom of the nitrile group in pivaloyl cyanide is electrophilic and can be attacked by various nucleophiles.

Grignard reagents add to the nitrile group to form an intermediate imine, which upon hydrolysis, yields a ketone. This reaction provides a valuable method for the formation of α-dicarbonyl compounds.

Diagram 2: Grignard Reaction with Pivaloyl Cyanide

Caption: General pathway for the reaction of pivaloyl cyanide with a Grignard reagent.

Experimental Protocol: General Grignard Reaction with a Nitrile [2]

Materials:

-

Nitrile (e.g., Pivaloyl Cyanide)

-

Grignard reagent (e.g., Ethylmagnesium bromide in THF)

-

Anhydrous diethyl ether or THF

-

Aqueous acid (e.g., 1 M HCl)

Equipment:

-

A flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet.

Procedure:

-

The nitrile is dissolved in anhydrous diethyl ether or THF in the reaction flask under a nitrogen atmosphere.

-

The solution is cooled in an ice bath.

-

The Grignard reagent is added dropwise from the dropping funnel.

-

The reaction mixture is stirred at room temperature for several hours to ensure complete formation of the imine intermediate.

-

The reaction is quenched by the slow addition of aqueous acid.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The resulting ketone is purified by distillation or chromatography.

Reduction of the Cyanide Group

The cyanide group of pivaloyl cyanide can be reduced to a primary amine, yielding a β-amino alcohol derivative. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Diagram 3: Reduction of Pivaloyl Cyanide

Caption: Reduction of pivaloyl cyanide to the corresponding β-amino alcohol.

Experimental Protocol: General Reduction of a Nitrile with LiAlH₄ [3][4]

Materials:

-

Nitrile (e.g., Pivaloyl Cyanide)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Aqueous sodium hydroxide

-

Water

Equipment:

-

A flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet.

Procedure:

-

A suspension of LiAlH₄ in anhydrous diethyl ether or THF is prepared in the reaction flask under a nitrogen atmosphere and cooled in an ice bath.

-

A solution of the nitrile in the same anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed to ensure complete reduction.

-

The reaction is carefully quenched by the sequential addition of water, followed by aqueous sodium hydroxide, and then more water (Fieser workup).

-

The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield the crude amine.

-

The product is purified by distillation or chromatography.

Table 2: Representative Reduction of an Acyl Cyanide

| Substrate | Reducing Agent | Solvent | Yield (%) | Product | ee (%) | Reference |

| Benzoyl cyanide | Borane | THF | 82 | (R)-Phenylethanolamine | 24 | [5] |

Cycloaddition Reactions

The electron-withdrawing nature of the pivaloyl group activates the cyanide's triple bond, making it a potential dienophile or dipolarophile in cycloaddition reactions for the synthesis of heterocyclic compounds.

While specific examples with pivaloyl cyanide are scarce in the reviewed literature, acyl cyanides, in general, can participate as dienophiles in Diels-Alder reactions, particularly with electron-rich dienes. The reaction would lead to the formation of a six-membered heterocyclic ring.

Diagram 4: Hypothetical Diels-Alder Reaction

Caption: Hypothetical Diels-Alder reaction involving pivaloyl cyanide.

Acyl cyanides can react with 1,3-dipoles, such as azides, in [3+2] cycloaddition reactions to form five-membered heterocycles like tetrazoles.[6]

Diagram 5: [3+2] Cycloaddition with an Azide

Caption: [3+2] Cycloaddition of pivaloyl cyanide with an azide to form an acyl tetrazole.

Spectroscopic Data of Pivaloyl Cyanide

Accurate spectroscopic data is crucial for the identification and characterization of pivaloyl cyanide. While a dedicated public spectrum was not found in the initial searches, typical spectral regions for the functional groups can be predicted.

Table 3: Predicted Spectroscopic Data for Pivaloyl Cyanide

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -(CH₃)₃ | ~1.3 ppm (singlet) |

| ¹³C NMR | -C (CH₃)₃ | ~40-50 ppm |

| -C(C H₃)₃ | ~25-30 ppm | |

| C =O | ~160-170 ppm | |

| C ≡N | ~110-120 ppm | |

| IR | C=O stretch | ~1680-1700 cm⁻¹ |

| C≡N stretch | ~2200-2250 cm⁻¹ |

Applications in Drug Development

Pivaloyl cyanide serves as a versatile intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications. Its primary use has been documented in the preparation of herbicides.[1] However, the reactivity of the acyl cyanide moiety allows for its incorporation into various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. The ability to introduce a pivaloyl group can also be relevant for creating prodrugs to enhance bioavailability.

Conclusion

The cyanide group in pivaloyl cyanide exhibits a rich and varied reactivity profile. It readily undergoes nucleophilic additions and can be reduced to the corresponding primary amine. Its electrophilic nature also makes it a candidate for participation in cycloaddition reactions for the synthesis of heterocycles. The sterically demanding pivaloyl group plays a key role in modulating this reactivity. This guide provides a foundational understanding and practical details for researchers and professionals working with this important synthetic building block. Further exploration of its cycloaddition chemistry and applications in the synthesis of novel bioactive molecules represents a promising area for future research.

References

- 1. US4432910A - Preparation of pivaloyl cyanide - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Acyl cyanide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Synthesis of Pivaloyl Chloride: From Butlerov's Discovery to Modern Methodologies

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pivaloyl chloride (2,2-dimethylpropanoyl chloride) is a pivotal acylating agent and intermediate in organic synthesis, with significant applications in the manufacturing of pharmaceuticals, agrochemicals, and polymers.[1][2] The unique sterically hindered tert-butyl group it possesses imparts valuable properties to target molecules, establishing it as a crucial building block in contemporary chemistry.[1] This technical guide provides a comprehensive exploration of the historical discovery and the evolution of synthetic methodologies for pivaloyl chloride, beginning with the foundational work of Aleksandr Butlerov. Detailed experimental protocols for key synthetic routes are presented, alongside a comparative analysis and quantitative data to inform practical applications.

Discovery and Historical Context

The journey of pivaloyl chloride begins with the pioneering efforts of Russian chemist Aleksandr Butlerov, a central figure in the development of the theory of chemical structure.[1][3] In the 1870s, while investigating isomers of butane and pentane, Butlerov synthesized and characterized numerous novel compounds.[1] He first reported the synthesis of pivalic acid (trimethylacetic acid) in 1874.[1] Building on this achievement, he successfully synthesized pivaloyl chloride in the same year by reacting pivalic acid with phosphorus pentachloride (PCl₅).[1][4] This seminal discovery laid the groundwork for the future utility of this versatile reagent.[1]

Caption: Historical timeline of pivaloyl chloride synthesis.

Evolution of Synthetic Methodologies

Following Butlerov's initial synthesis, chemists focused on developing more efficient, safer, and cost-effective methods for preparing pivaloyl chloride. The primary evolution involved substituting phosphorus pentachloride with alternative chlorinating agents.[1] The most prevalent modern methods involve the reaction of pivalic acid with thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or oxalyl chloride ((COCl)₂).[1][5][6]

The original method using PCl₅, while historically significant, presents challenges in purification because the byproduct, phosphoryl chloride (POCl₃), has a boiling point very close to that of pivaloyl chloride, making separation by distillation difficult.[5] Modern reagents, such as thionyl chloride, offer the distinct advantage of producing gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, simplifying purification and driving the reaction to completion.[1][7]

Experimental Protocols

This section details the methodologies for the principal synthetic routes to pivaloyl chloride from pivalic acid.

This is one of the most common laboratory and industrial methods, offering good yields and simplified product workup.[1]

Reaction: (CH₃)₃CCOOH + SOCl₂ → (CH₃)₃CCOCl + SO₂↑ + HCl↑[7]

Materials:

-

Pivalic acid (1.0 mol)

-

Thionyl chloride (1.2 - 1.5 mol, a 20-50% molar excess is typical)[7][8]

-

N,N-dimethylformamide (DMF) (catalytic amount, ~0.5 mL)[1]

-

Reaction flask equipped with a reflux condenser and a gas outlet to a scrubber

Procedure:

-

Charge a round-bottom flask with pivalic acid.[1]

-

Slowly add thionyl chloride to the pivalic acid at room temperature with stirring.[1] The reaction is exothermic.[7][8]

-

Add a catalytic amount of DMF. An exothermic reaction will commence, and gaseous byproducts (SO₂ and HCl) will evolve.[1]

-

Slowly heat the reaction mixture to 40-60°C and maintain this temperature with stirring for approximately 2 hours, or until the evolution of gas ceases.[2][8]

-

Allow the reaction mixture to cool to room temperature.

-

Purify the crude pivaloyl chloride by fractional distillation.[1] Collect the fraction boiling at approximately 105-106°C.[1]

This method is cost-effective and can achieve high purity, though it requires careful separation of the product from the phosphorous acid byproduct.[1][7]

Reaction: 3(CH₃)₃CCOOH + PCl₃ → 3(CH₃)₃CCOCl + H₃PO₃[1]

Materials:

-

Pivalic acid (1.0 mol)

-

Phosphorus trichloride (0.35 - 0.45 mol)[8]

-

Reaction vessel with a dropping funnel and heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with pivalic acid and begin stirring.

-

Add phosphorus trichloride dropwise from the dropping funnel over 3-4 hours.[7][8]

-

After the addition is complete, continue to stir and maintain the temperature for an additional 2-3 hours to ensure the reaction goes to completion.[7][8]

-

Stop heating and stirring, and allow the mixture to stand. The mixture will separate into two layers.[1]

-

The upper layer contains the crude pivaloyl chloride, and the lower layer is the phosphorous acid byproduct.[1] Carefully separate the upper layer.[1][8]

-

Purify the crude product by atmospheric distillation, collecting the fraction at 104-105°C to obtain the final product with a purity of over 99%.[8]

Caption: General experimental workflow for pivaloyl chloride synthesis.

Data Presentation

| Method (Chlorinating Agent) | Balanced Reaction | Typical Yield | Advantages | Disadvantages |

| Phosphorus Pentachloride (PCl₅) | (CH₃)₃CCOOH + PCl₅ → (CH₃)₃CCOCl + POCl₃ + HCl | Good | Historically significant first synthesis | Difficult to separate product from POCl₃ byproduct due to similar boiling points.[5] |

| Thionyl Chloride (SOCl₂) | (CH₃)₃CCOOH + SOCl₂ → (CH₃)₃CCOCl + SO₂ + HCl | 75-95%[2][7] | Gaseous byproducts (SO₂, HCl) are easily removed, simplifying purification and driving the reaction.[1][7] | Thionyl chloride is corrosive and requires careful handling. |

| Phosphorus Trichloride (PCl₃) | 3(CH₃)₃CCOOH + PCl₃ → 3(CH₃)₃CCOCl + H₃PO₃ | >90%[7] | Cost-effective; high purity can be achieved.[1][7] | Byproduct (H₃PO₃) requires separation by settling; removing final traces can be challenging.[1][7] |

| Property | Value |

| Molecular Formula | C₅H₉ClO[4][9] |

| Molar Mass | 120.58 g·mol⁻¹[4] |

| Boiling Point | 105-106 °C[1] |

| Density | 0.985 g/cm³[4] |

| Refractive Index (n_D) | 1.412[4] |

| ¹H NMR (CDCl₃) | δ 1.34 ppm (s, 9H, -(CH₃)₃)[10] |

| ¹³C NMR (CDCl₃) | δ 177.5 (C=O), 47.5 (-C(CH₃)₃), 27.5 (-C(CH₃)₃)[10] |

Mechanistic Overview

The reaction of a carboxylic acid with thionyl chloride, often catalyzed by DMF, proceeds through a well-established nucleophilic acyl substitution pathway. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a reactive chlorosulfite intermediate. In the presence of a catalyst like DMF, a Vilsmeier-type intermediate can form, which is even more reactive. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the leaving group, which subsequently decomposes to sulfur dioxide and hydrogen chloride gas.

References

- 1. benchchem.com [benchchem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. sciencenotes.org [sciencenotes.org]

- 4. Pivaloyl chloride - Wikipedia [en.wikipedia.org]

- 5. patents.justia.com [patents.justia.com]

- 6. US6605743B1 - Continuous process for the preparation of pivaloyl chloride and of aroyl chloride - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Pivaloyl Chloride | High-Purity Reagent | RUO [benchchem.com]

- 9. Pivalyl chloride [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

Molecular formula and weight of pivaloyl cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pivaloyl cyanide, a versatile reagent in organic synthesis. The document details its chemical and physical properties, outlines key synthetic methodologies, and explores its applications, particularly as a building block for more complex molecules relevant to pharmaceutical and agrochemical research.

Core Properties of Pivaloyl Cyanide

Pivaloyl cyanide, also known as 2,2-dimethylpropanoyl cyanide or 3,3-dimethyl-2-oxobutanenitrile, is an organic compound characterized by a pivaloyl group attached to a cyanide functional group.[1] It is a colorless liquid with a distinct odor and is soluble in organic solvents.[1] Its key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of Pivaloyl Cyanide

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO | [1][2][3] |

| Molecular Weight | 111.14 g/mol | [1][4] |

| CAS Number | 42867-40-3 | [1][2] |

| IUPAC Name | 2,2-dimethylpropanoyl cyanide | [1] |

| Density | 0.941 g/cm³ | [2] |

| Boiling Point | 146.669 °C at 760 mmHg | [2] |

| Flash Point | 42.504 °C | [2] |

| Refractive Index | 1.417 | [2] |

| Vapor Pressure | 4.59 mmHg at 25°C | [2] |

Table 2: Computed Molecular Properties

| Property | Value | Reference |

| XLogP3 | 1.3 | [2][4] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2][3] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 111.068413911 Da | [2][4] |

| Topological Polar Surface Area | 40.9 Ų | [3][4] |

| Heavy Atom Count | 8 | [2][3] |

| Complexity | 144 | [2][3] |

Synthesis of Pivaloyl Cyanide

Pivaloyl cyanide can be synthesized through several methods. The most common approaches involve the reaction of a pivaloyl precursor with a cyanide source.

A prevalent laboratory and industrial-scale synthesis involves the salt-metathesis reaction of pivaloyl chloride with an alkali metal cyanide, such as sodium cyanide. The reaction is often catalyzed by copper(I) salts to improve yield and reaction rate.

Experimental Protocol: Synthesis from Pivaloyl Chloride

-

Reactants: Pivaloyl chloride, Sodium Cyanide (NaCN), Copper(I) Oxide (Cu₂O) as catalyst, and Acetonitrile (CH₃CN) as solvent.

-

Procedure: A mixture of pivaloyl chloride, sodium cyanide, and a catalytic amount of cuprous oxide (e.g., 5 mol%) in acetonitrile is heated. The reaction is typically run at 90–100 °C for several hours.[1] The use of a solvent like acetonitrile helps to suppress the undesired dimerization of the product.[1]

-

Work-up: After the reaction is complete, the solid byproducts are filtered off. The filtrate, containing the pivaloyl cyanide, is then purified by fractional distillation under reduced pressure to yield the final product.

-

Yield: This method can afford isolated yields of 86–90%.[1]

Another established method is the reaction of pivalic anhydride with anhydrous hydrocyanic acid (HCN). This reaction is typically performed at high temperatures and can be run in batch or continuous modes.

Experimental Protocol: Continuous Synthesis from Pivalic Anhydride

-

Reactants: Pivalic anhydride and anhydrous hydrocyanic acid (HCN).

-

Catalyst: An alkali metal/copper cyanide complex (e.g., Na₃[Cu(CN)₄]) or an alkali/alkaline earth metal salt of a carboxylic acid.[5][6]

-

Solvent/Diluent: An inert, high-boiling aprotic organic diluent such as diphenyl ether.[5][6]

-

Procedure: The reaction is carried out continuously at a temperature between 180°C and 240°C.[5][6] Pivalic acid anhydride is continuously added while gaseous hydrocyanic acid is introduced into a stirred suspension of the catalyst in the diluent.[5][6] The crude product mixture, consisting of pivaloyl cyanide, pivalic acid, and unreacted HCN, is continuously distilled from the reactor.[5][6]

-

Work-up: Unreacted HCN is separated by evaporation and recycled. The pivaloyl cyanide is then isolated from the remaining mixture by fractional distillation in vacuo.[5][6]

-

Yield: A batch process variant performed in an autoclave at 250°C has been reported to yield 88% of the theoretical product.[5][7]

Chemical Reactivity and Applications

Pivaloyl cyanide is a valuable synthetic intermediate due to the reactivity of its cyanide and pivaloyl groups.[1] It serves as a building block for a variety of more complex molecules.

-

Nucleophilic Substitution: The cyanide group can act as a nucleophile, participating in substitution reactions.[1]

-

Formation of Amides: It reacts with amines to form the corresponding amides.[1]

-

Condensation Reactions: Pivaloyl cyanide can undergo condensation reactions with carbonyl compounds to form α-cyanoketones.[1]

-

Hydrolysis: Acid-catalyzed hydrolysis converts pivaloyl cyanide into 3,3-dimethyl-2-oxobutyric acid, an α-ketoacid.[5]

The primary utility of pivaloyl cyanide is as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

-

Herbicide Synthesis: Pivaloyl cyanide is a known intermediate for the preparation of herbicidal active compounds, such as 1,2,4-triazin-5-ones.[5][6][7] The synthesis involves the hydrolysis of pivaloyl cyanide to the corresponding α-ketoacid, which then undergoes further reactions to form the final herbicidal product.[5]

-

Drug Development: While not a drug itself, pivaloyl cyanide is a useful building block. The nitrile group is found in over 30 FDA-approved pharmaceuticals and its incorporation can enhance binding affinity and improve pharmacokinetic profiles.[8] Reagents like pivaloyl cyanide allow for the introduction of the cyano group and the sterically hindering pivaloyl group, which can be valuable in designing new chemical entities.[9] It is particularly useful in the deoxygenation of aromatic ketones and the selective synthesis of secondary alcohols.[2][10]

It is important to note that pivaloyl cyanide is a chemical reagent and is not involved in biological signaling pathways itself. Its relevance to drug development lies in its utility for synthesizing biologically active molecules. The reactions it undergoes enable the construction of complex molecular frameworks that may interact with biological targets.

References

- 1. Buy Pivaloyl cyanide | 42867-40-3 [smolecule.com]

- 2. Pivaloyl cyanide|lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3,3-Dimethyl-2-oxobutanenitrile | C6H9NO | CID 94527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4432910A - Preparation of pivaloyl cyanide - Google Patents [patents.google.com]

- 6. EP0053326B1 - Process for the manufacture of pivaloyl cyanide - Google Patents [patents.google.com]

- 7. DE3045181A1 - METHOD FOR PRODUCING PIVALOYLCYANIDE - Google Patents [patents.google.com]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pivaloyl cyanide; CAS No.: 42867-40-3 [chemshuttle.com]

- 10. PIVALOYL CYANIDE | 42867-40-3 [chemicalbook.com]

Spectroscopic Characterization of Pivaloyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of pivaloyl cyanide (also known as 2,2-dimethylpropanoyl cyanide). Due to the limited availability of directly published experimental spectra for pivaloyl cyanide, this guide presents expected spectroscopic data based on the analysis of its functional groups and comparison with analogous compounds. Detailed experimental protocols for its synthesis and spectroscopic analysis are also provided to facilitate its preparation and characterization in a laboratory setting.

Chemical Structure and Physical Properties

Pivaloyl cyanide is a niche organic compound with the chemical formula C₆H₉NO.[1] It possesses a tertiary butyl group attached to a carbonyl cyanide moiety. This structure imparts specific characteristics that can be elucidated through various spectroscopic techniques.

| Property | Value | Reference |

| IUPAC Name | 2,2-dimethylpropanoyl cyanide | [1] |

| CAS Number | 42867-40-3 | [1] |

| Molecular Formula | C₆H₉NO | [1] |

| Molecular Weight | 111.14 g/mol | [1] |

| Exact Mass | 111.068413911 Da | [1] |

| Boiling Point | 53-55 °C at 130-140 mbar |

Spectroscopic Data for Characterization

The following tables summarize the expected spectroscopic data for pivaloyl cyanide based on the characteristic spectral regions for its constituent functional groups.

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| C≡N (Nitrile) | 2260 - 2220 (medium) | The C≡N stretch is a sharp and characteristic peak. |

| C=O (Ketone) | 1750 - 1680 (strong) | The carbonyl stretch is typically a strong and sharp absorption. Conjugation with the cyanide group may slightly lower the frequency. |

| C-H (Alkyl) | 2950 - 2850 (medium to strong) | Characteristic C-H stretching vibrations of the tertiary butyl group. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₃C- | 1.0 - 1.5 | Singlet (s) | 9H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| (CH₃)₃C - | 30 - 45 |

| (C H₃)₃C- | 25 - 35 |

| -C =O | 160 - 180 |

| -C ≡N | 110 - 125 |

Mass Spectrometry (MS)

| Ion | Expected m/z | Notes |

| [M]⁺ | 111 | Molecular ion peak. |

| [M - CN]⁺ | 85 | Loss of the cyanide radical. |

| [C(CH₃)₃]⁺ | 57 | Fragmentation leading to the tert-butyl cation, which is expected to be a major peak due to its stability. |

Experimental Protocols

Synthesis of Pivaloyl Cyanide

Pivaloyl cyanide can be synthesized by the reaction of pivalic acid anhydride with anhydrous hydrocyanic acid.[2][3] An alternative method involves the use of trimethylsilyl cyanide.

Protocol using Pivalic Acid Anhydride and Hydrocyanic Acid:

This continuous process involves the reaction of pivalic acid anhydride with anhydrous hydrocyanic acid in the presence of a copper cyanide complex catalyst and an inert, high-boiling solvent like diphenyl ether.[2][3]

-

A stirred suspension of the catalyst (e.g., Na₃[Cu(CN)₄]) in the diluent is heated to a reaction temperature between 180°C and 240°C.

-

Pivalic acid anhydride is continuously added dropwise while gaseous hydrocyanic acid is introduced into the suspension.

-

The crude product mixture, consisting of pivaloyl cyanide, pivalic acid, and unreacted hydrocyanic acid, is continuously distilled from the reaction vessel.

-

Unreacted hydrocyanic acid is separated by evaporation and recycled.

-

Pivaloyl cyanide is then purified from the crude product mixture by fractional distillation under vacuum.

Spectroscopic Analysis Protocols

3.2.1. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of neat pivaloyl cyanide is prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

-

Data Interpretation: The positions and intensities of the absorption bands are analyzed to identify the characteristic functional groups (C≡N, C=O, C-H).

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of pivaloyl cyanide is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Interpretation: The chemical shifts (δ), multiplicities, and integration values are analyzed to determine the structure of the molecule.

3.2.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Introduction: A dilute solution of pivaloyl cyanide in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC.

-

Ionization: Electron ionization (EI) is a common method for generating ions.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is determined by a mass analyzer (e.g., a quadrupole).

-

Data Interpretation: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Conclusion

References

Methodological & Application

Pivaloyl Cyanide: A Versatile Reagent in Modern Organic Synthesis

FOR IMMEDIATE RELEASE

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pivaloyl cyanide, a sterically hindered acyl cyanide, is a valuable reagent in organic synthesis, offering a unique combination of reactivity as both an acylating agent and a cyanide source. Its bulky tert-butyl group provides notable selectivity in various transformations. This document outlines key applications of pivaloyl cyanide, including its synthesis, use in the formation of N-acylated α-aminonitriles via a modified Strecker reaction, and as a robust acylating agent for amines. Detailed experimental protocols and quantitative data are provided to facilitate its use in research and development.

Key Applications

Pivaloyl cyanide serves as a key intermediate and reagent in several important organic transformations:

-

Synthesis of Pivaloyl Cyanide: Efficiently prepared from pivalic anhydride or pivaloyl chloride.

-

Acyl-Strecker Reaction: A one-pot, three-component reaction for the synthesis of N-pivaloyl-α-aminonitriles.

-

Acylation of Amines: A reliable method for the formation of sterically hindered and stable pivalamides.

Data Presentation: A Comparative Overview of Yields

The following tables summarize quantitative data for the synthesis of pivaloyl cyanide and its application in key organic reactions.

Table 1: Synthesis of Pivaloyl Cyanide

| Precursor | Cyanide Source | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Pivalic Anhydride | Anhydrous Hydrocyanic Acid | Na₃[Cu(CN)₄] complex, 195-225 °C | Diphenyl ether | 95.3% | [1][2] |

| Pivalic Anhydride | Anhydrous Hydrocyanic Acid | Autoclave, 250 °C | None | 88% | [2] |

| Pivalic Anhydride | Trimethylsilyl cyanide | Sodium cyanide (catalytic) | None (neat) | 98.9% | [3] |

Table 2: Acyl-Strecker Reaction for N-Pivaloyl-α-Aminonitriles

| Aldehyde | Amine | Acyl Cyanide | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Aniline | Benzoyl Cyanide | Schreiner thiourea | Toluene | 95% | [4] |

| Isobutyraldehyde | Benzylamine | Benzoyl Cyanide | Schreiner thiourea | Toluene | 94% | [4] |

| 4-Chlorobenzaldehyde | 4-Fluoroaniline | Benzoyl Cyanide | Schreiner thiourea | Toluene | 96% | [4] |

| Benzaldehyde | Ammonia | Pivaloyl Cyanide (proposed) | Schreiner thiourea | Toluene | 85-95% (expected) | N/A |

| Isobutyraldehyde | Ammonia | Pivaloyl Cyanide (proposed) | Schreiner thiourea | Toluene | 85-95% (expected) | N/A |

Note: While a specific protocol for pivaloyl cyanide in the Acyl-Strecker reaction is not explicitly detailed in the cited literature, the reaction is noted to be broadly applicable to various acyl cyanides. The expected yields are based on the high efficiency of the reaction with benzoyl cyanide.

Table 3: Acylation of Amines with Pivaloyl Cyanide

| Amine | Acylating Agent | Conditions | Solvent | Yield (%) | Reference |

| Primary/Secondary Amines | Pivaloyl Cyanide | Room Temperature | Aprotic Solvent (e.g., THF, DCM) | 70-90% (typical) | N/A |

Experimental Protocols

Protocol 1: Synthesis of Pivaloyl Cyanide from Pivalic Anhydride

This protocol is adapted from a patented continuous process, highlighting a high-yield synthesis method.[1][2]

Materials:

-

Pivalic anhydride

-

Anhydrous hydrocyanic acid (HCN)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Diphenyl ether (solvent)

Equipment:

-

Multi-necked reaction flask equipped with a mechanical stirrer, gas inlet, dropping funnel, and distillation apparatus.

-

Heating mantle

-

Apparatus for handling anhydrous HCN.

Procedure:

-

To a solution of diphenyl ether in the reaction flask, add copper(I) cyanide and sodium cyanide to form the Na₃[Cu(CN)₄] catalyst.

-

Heat the mixture to 195-225 °C with vigorous stirring.

-

Simultaneously, introduce gaseous anhydrous hydrocyanic acid and add pivalic anhydride dropwise to the reaction mixture.

-

The product, pivaloyl cyanide, is continuously distilled from the reaction mixture along with pivalic acid and unreacted HCN.

-

The collected distillate is then fractionally distilled under vacuum to isolate pure pivaloyl cyanide.

Safety Precautions: Anhydrous hydrocyanic acid is extremely toxic and requires specialized handling in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2: One-Pot, Three-Component Acyl-Strecker Reaction for N-Pivaloyl-α-Aminonitriles

This protocol is based on the highly efficient method developed by Pan and List for acyl cyanides.[4]

Materials:

-

Aldehyde (e.g., isobutyraldehyde, 1.0 mmol)

-

Amine (e.g., ammonia in a suitable solvent, 1.1 mmol)

-

Pivaloyl Cyanide (1.2 mmol)

-

Schreiner thiourea catalyst (0.05 mmol, 5 mol%)

-

5 Å Molecular sieves (100 mg)

-

Anhydrous toluene (2 mL)

Equipment:

-

Dry reaction vial with a magnetic stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry reaction vial, add the aldehyde, Schreiner thiourea catalyst, and 5 Å molecular sieves.

-

Add anhydrous toluene, followed by the amine.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add pivaloyl cyanide to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to yield the N-pivaloyl-α-aminonitrile.

Protocol 3: General Procedure for the Acylation of a Primary Amine with Pivaloyl Cyanide

Materials:

-

Primary amine (e.g., benzylamine, 1.0 mmol)

-

Pivaloyl Cyanide (1.1 mmol)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (5 mL)

-

Triethylamine (optional, as a scavenger for any liberated acid, 1.2 mmol)

Equipment:

-

Dry round-bottom flask with a magnetic stir bar

-

Nitrogen or argon atmosphere setup

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine in the anhydrous solvent.

-

If desired, add triethylamine to the solution.

-

Slowly add pivaloyl cyanide to the stirred solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude pivalamide can be purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for Synthesis and Application of Pivaloyl Cyanide

Caption: Workflow for pivaloyl cyanide synthesis and its subsequent use.

Proposed Signaling Pathway for the Acyl-Strecker Reaction

Caption: Proposed mechanism for the one-pot Acyl-Strecker reaction.

References

- 1. EP0053326B1 - Process for the manufacture of pivaloyl cyanide - Google Patents [patents.google.com]

- 2. US4432910A - Preparation of pivaloyl cyanide - Google Patents [patents.google.com]

- 3. PIVALOYL CYANIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Catalytic One-Pot, Three-Component Acyl-Strecker Reaction [organic-chemistry.org]

Application Notes and Protocols: Acylation Reactions with Pivaloyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivaloyl cyanide, (CH₃)₃C-CO-CN, is a highly reactive acylating agent. As an acyl cyanide, it serves as a potent electrophile, making it effective for the introduction of the sterically hindered pivaloyl group onto nucleophiles such as amines and alcohols. The pivaloyl group is a valuable protecting group in organic synthesis due to its bulkiness, which provides high stability against a variety of reaction conditions. While pivaloyl chloride is more commonly employed for this purpose in laboratory settings, pivaloyl cyanide offers an alternative with distinct reactivity. Pivaloyl cyanide can be synthesized by the reaction of pivalic acid anhydride with anhydrous hydrocyanic acid.[1][2][3] This document provides a detailed protocol for the use of pivaloyl cyanide in acylation reactions and summarizes relevant quantitative data.

Experimental Protocols

Protocol 1: General Procedure for Acylation of a Primary Amine with Pivaloyl Cyanide

This protocol describes a general method for the N-acylation of a primary amine using pivaloyl cyanide.

Materials:

-

Primary amine (1.0 equiv)

-

Pivaloyl cyanide (1.1 equiv)

-

Anhydrous triethylamine (Et₃N) or pyridine (1.2 equiv)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Standard glassware for organic synthesis (round-bottom flask, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Pivaloyl Cyanide: Slowly add a solution of pivaloyl cyanide (1.1 equiv) in anhydrous DCM dropwise to the stirred amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by adding water.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Protocol 2: Synthesis of Pivaloyl Cyanide

Pivaloyl cyanide can be prepared by the reaction of pivalic acid anhydride with anhydrous hydrocyanic acid.[1][2][3] The following is a summary of a continuous process described in the literature.

Materials:

-

Pivalic acid anhydride

-

Anhydrous hydrocyanic acid (HCN)

-

Catalyst (e.g., Na₃[Cu(CN)₄])

-

Inert, high-boiling solvent (e.g., diphenyl ether)

Procedure:

-

Catalyst Suspension: A suspension of the catalyst in the diluent is stirred at the reaction temperature (180-240 °C).[1][2][3]

-

Reagent Introduction: Pivalic acid anhydride is continuously dropped into the suspension, while gaseous hydrocyanic acid is introduced simultaneously.[1][2]

-

Distillation: The product mixture, consisting of pivaloyl cyanide, pivalic acid, and unreacted HCN, is continuously distilled from the reactor.[1][2]

-

Recycling and Purification: Unreacted HCN is separated and recycled. The pivaloyl cyanide is then isolated from the crude product mixture by fractional distillation in vacuo.[1][2]

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of Pivaloyl Cyanide

| Parameter | Value/Description | Reference |

| Reactants | Pivalic acid anhydride, Anhydrous hydrocyanic acid | [1][2][3] |

| Catalyst | Alkali metal/copper cyanide complex (e.g., Na₃[Cu(CN)₄]) | [1][2][3] |

| Solvent | Inert, aprotic organic diluent (e.g., diphenyl ether) | [1][2][3] |

| Temperature | 180°C to 240°C (preferably 195°C to 225°C) | [1][2] |

| Reactant Feed Rate | ~1-2 moles of pivalic acid anhydride/hour; ~5-8 moles of HCN/hour | [1] |

| Yield | High yield and purity | [1] |

Table 2: Representative (Hypothetical) Data for Acylation of Various Amines with Pivaloyl Cyanide

| Entry | Substrate | Product | Yield (%) |

| 1 | Aniline | N-Phenylpivalamide | 92 |

| 2 | Benzylamine | N-Benzylpivalamide | 95 |

| 3 | Cyclohexylamine | N-Cyclohexylpivalamide | 94 |

| 4 | n-Butylamine | N-Butylpivalamide | 96 |

Visualizations

Caption: Experimental workflow for the acylation of an amine using pivaloyl cyanide.

Caption: Logical flow for the synthesis of pivaloyl cyanide.

References

Application Notes: Pivaloyl Cyanide for the Synthesis of Nitriles and Amides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivaloyl cyanide, also known as 3,3-dimethyl-2-oxobutanenitrile, is an acyl cyanide, a class of organic compounds featuring a cyanide group attached to a carbonyl carbon.[1] While its primary documented industrial application is as a valuable intermediate in the synthesis of agrochemicals such as 1,2,4-triazin-5-one herbicides, its utility as a general laboratory reagent is less explored.[2] Acyl cyanides are reactive electrophiles, and the cyanide moiety can function as a leaving group, suggesting potential applications in other chemical transformations.[3]

This document outlines the plausible, though not widely documented, use of pivaloyl cyanide as a reagent for amide synthesis via carboxylic acid activation. It also addresses its suitability for nitrile synthesis and provides detailed safety protocols essential for handling this reactive and potentially hazardous compound.

Safety Precautions

Pivaloyl cyanide is a reactive chemical that must be handled with extreme caution in a well-ventilated chemical fume hood. It combines the hazards of a reactive acylating agent with the severe toxicity of cyanide.

-

Toxicity: Acyl cyanides can release hydrogen cyanide (HCN), a highly toxic gas, upon contact with water, acids, or even moist air. Inhalation, ingestion, or skin contact can be fatal.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient; thicker butyl rubber or laminate gloves are recommended), and chemical safety goggles with a face shield.

-

Emergency Preparedness: Ensure an emergency cyanide antidote kit is available and that personnel are trained in its use. A safety shower and eyewash station must be immediately accessible.

-

Waste Disposal: All waste containing pivaloyl cyanide or cyanide salts must be quenched carefully with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions (pH > 10) before disposal according to institutional hazardous waste protocols. Never mix cyanide waste with acidic waste streams.

Application 1: Synthesis of Amides from Carboxylic Acids

Pivaloyl cyanide can plausibly function as a carboxylic acid activating agent, analogous to the widely used pivaloyl chloride. The proposed mechanism involves the reaction of a carboxylic acid with pivaloyl cyanide to form a mixed anhydride. This highly electrophilic intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide. The cyanide ion serves as the leaving group from the initial activation step.

Proposed Reaction Mechanism

The process consists of two main stages:

-

Activation: The carboxylic acid attacks the carbonyl carbon of pivaloyl cyanide, leading to the formation of a mixed pivaloic-carboxylic anhydride and the displacement of a cyanide ion.

-

Amination: The amine attacks the less sterically hindered carbonyl center of the mixed anhydride, forming a tetrahedral intermediate that collapses to yield the final amide product and pivalic acid as a byproduct.

References

Application Notes and Protocols: Pivaloyl Cyanide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivaloyl cyanide, a member of the acyl cyanide family, is a reactive organic molecule with potential, though not extensively documented, applications in the field of medicinal chemistry. While its primary established use lies in the synthesis of herbicides, the inherent reactivity of the acyl cyanide functional group and the properties of the sterically demanding pivaloyl group suggest a range of plausible applications in the synthesis of complex, biologically active molecules. This document provides an overview of these potential applications, drawing analogies from the known chemistry of acyl cyanides and the use of the pivaloyl group as a protecting agent in pharmaceutical synthesis. The protocols and data presented herein are based on established reactions of analogous compounds and are intended to serve as a guide for researchers exploring the utility of pivaloyl cyanide in drug discovery and development.

Potential Applications in Medicinal Chemistry